Hafnium oxychloride hydrate

Catalog No.
S967157
CAS No.
15461-28-6
M.F
Cl2H2HfO2
M. Wt
283.404
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium oxychloride hydrate

CAS Number

15461-28-6

Product Name

Hafnium oxychloride hydrate

IUPAC Name

chloro hypochlorite;hafnium;hydrate

Molecular Formula

Cl2H2HfO2

Molecular Weight

283.404

InChI

InChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2

InChI Key

XMPMNFKQNLGIPS-UHFFFAOYSA-N

SMILES

O.O(Cl)Cl.[Hf]

Degree of hydration 6-8

Hafnium oxychloride hydrate (HfOCl2·xH2O, typically procured as the octahydrate) is a highly water-soluble, bench-stable inorganic precursor central to the scalable synthesis of hafnium-based advanced materials. Unlike its fuming, anhydrous halide counterparts, it seamlessly integrates into aqueous sol-gel processes, hydrothermal syntheses, and polymer-assisted depositions without requiring inert-atmosphere infrastructure [1]. Commercially, it serves as the primary precursor for solution-processed high-k hafnium dioxide (HfO2) gate dielectrics, hafnium-based metal-organic frameworks (Hf-MOFs), and specialized high-refractive-index optical coatings. By providing a controlled, water-compatible hydrolysis pathway, it allows manufacturers and researchers to bypass the stringent handling requirements of traditional hafnium sources while achieving superior structural, catalytic, and electronic properties in the final formulated material [2].

Substituting Hafnium oxychloride hydrate with alternative precursors introduces severe process and performance bottlenecks that directly impact procurement viability. Hafnium tetrachloride (HfCl4), the most common in-class alternative, is highly moisture-sensitive, fumes in air, and reacts violently with water, necessitating expensive glovebox handling and anhydrous solvents [1]. When introduced to water, HfCl4 simply hydrolyzes into HfOCl2 with the uncontrolled, exothermic release of HCl gas, making direct procurement of the bench-stable HfOCl2 far more efficient and safer for aqueous workflows. Furthermore, while Zirconium oxychloride (ZrOCl2) is a cheaper chemical twin often used as a generic substitute in MOF and ceramic synthesis, hafnium-derived materials possess fundamentally different functional properties. HfO2 films exhibit higher density and distinct dielectric constants compared to ZrO2, and Hf-MOFs provide significantly stronger Brønsted and Lewis acidity, which is strictly required to achieve high turnover frequencies in demanding catalytic applications like epoxide activation and CO2 fixation [2].

Precursor Processability: Aqueous Stability vs. Anhydrous Halides

For industrial scale-up, precursor stability directly dictates manufacturing overhead. Hafnium oxychloride octahydrate offers exceptional aqueous solubility (~987 g/L) and remains entirely stable under ambient benchtop conditions, allowing for straightforward, low-cost aqueous processing [1]. In stark contrast, Hafnium tetrachloride (HfCl4) reacts violently with atmospheric moisture and liquid water, requiring strict glovebox handling and anhydrous organic solvents. Procuring the oxychloride hydrate directly eliminates the hazardous, exothermic hydrolysis step of HfCl4, drastically reducing safety infrastructure costs and enabling 'all-water-driven' synthetic routes for advanced materials [2].

Evidence DimensionAqueous handling and solubility
Target Compound DataHfOCl2·8H2O (Bench-stable, highly soluble at ~987 g/L)
Comparator Or BaselineHfCl4 (Violent exothermic reaction with water, fuming in air)
Quantified DifferenceTransition from hazardous inert-atmosphere handling to 100% ambient aqueous processability.
ConditionsStandard ambient temperature and pressure aqueous dissolution.

Eliminating inert-atmosphere handling and toxic solvents lowers production costs and simplifies precursor formulation for large-scale manufacturing.

High-k Dielectric Performance via Aqueous Sol-Gel Processing

Solution-processed gate dielectrics traditionally rely on expensive organometallic precursors (like hafnium alkoxides) and organic solvents, which can leave carbon residues that increase leakage current. Utilizing Hafnium oxychloride allows for an 'all-water-driven' sol-gel or polymer-assisted deposition (PAD) process. Films derived from HfOCl2 achieve a high dielectric constant (k ~ 25–30.2) and exceptionally low leakage currents (e.g., 3.3 × 10^-9 A/cm^2 at 2.0 MV/cm), matching the performance of expensive vacuum-deposited (ALD/CVD) HfO2 films [1]. Compared to organic-solvent-based routes, the aqueous HfOCl2 route prevents nanopore formation from solvent evaporation, yielding denser, higher-performance dielectric layers without toxic byproducts [2].

Evidence DimensionDielectric constant (k) and leakage current
Target Compound DataHfOCl2-derived HfO2 (k ~ 30.2, leakage 3.3 × 10^-9 A/cm^2)
Comparator Or BaselineAlkoxide/organic-solvent sol-gel HfO2 (Prone to carbon residue and nanopores; lower k)
Quantified DifferenceAchieves vacuum-equivalent k-values (>25) entirely through low-cost, water-based solution processing.
ConditionsPolymer-assisted deposition (PAD) or aqueous sol-gel, annealed to form HfO2.

Allows semiconductor and display manufacturers to replace expensive vacuum deposition with low-cost, environmentally friendly solution processing for TFTs.

Hydrothermal MOF Synthesis: Yield and Catalytic Acidity Optimization

In the synthesis of advanced hafnium-based metal-organic frameworks (e.g., Hf-MOF-808), the choice of precursor directly impacts both manufacturing yield and the nature of the catalytic nodes. Modulated hydrothermal synthesis utilizing HfOCl2·8H2O in a water/acetic acid mixture achieves a highly efficient yield of 90.8% [1]. This outperforms the standard solvothermal route using HfCl4 in DMF/formic acid, which yields approximately 82.5%. Furthermore, compared to ZrOCl2-derived Zr-MOFs, the HfOCl2-derived frameworks exhibit fundamentally different Lewis and Brønsted acid site distributions, leading to superior product selectivity and turnover frequencies in demanding target reactions like CO2 fixation and tandem N-alkylation [2].

Evidence DimensionMOF synthesis yield and solvent compatibility
Target Compound DataHfOCl2·8H2O (90.8% yield via aqueous hydrothermal route)
Comparator Or BaselineHfCl4 (82.5% yield via DMF solvothermal route)
Quantified Difference+8.3% higher yield while replacing toxic DMF with a greener water/acetic acid system.
ConditionsModulated hydrothermal (HfOCl2) vs. solvothermal (HfCl4) synthesis of Hf-MOF-808.

Maximizes material throughput and reduces toxic solvent waste for commercial MOF production, while optimizing the catalytic node for end-use applications.

Solution-Processed High-k Gate Dielectrics for TFTs

HfOCl2·8H2O is the optimal precursor for fabricating high-k HfO2 passivation layers and gate dielectrics in thin-film transistors (TFTs), such as amorphous IGZO devices. Its compatibility with all-water-driven sol-gel and polymer-assisted deposition methods allows manufacturers to achieve vacuum-level dielectric performance without the high capital expenditure of atomic layer deposition (ALD) or the toxicity of organometallic precursors [1].

Scalable Synthesis of Hafnium-Based MOFs (Hf-UiO-66, Hf-MOF-808)

For the commercial scale-up of robust metal-organic frameworks used in gas separation, water harvesting, and heterogeneous catalysis, HfOCl2·8H2O is the preferred metal source. It enables high-yield, modulated hydrothermal synthesis in aqueous media, bypassing the need for hazardous anhydrous HfCl4 and toxic solvents like DMF, while providing the unique Lewis/Brønsted acidity inherent to hafnium nodes [2].

Aqueous Synthesis of Hafnia (HfO2) Nanoparticles

In the production of radiopaque agents, advanced ceramics, and high-refractive-index optical coatings, HfOCl2·8H2O serves as a highly controllable, water-soluble starting material. It allows for precise morphology and phase control during hydrothermal or precipitation synthesis, avoiding the violent, uncontrolled hydrolysis associated with anhydrous hafnium halides [3].

Dates

Last modified: 04-14-2024

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